4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a phenyl ring attached to a dimethylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl dimethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding phenol and dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Phenol and dimethylamine.
Scientific Research Applications
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine
- 2,4-Dichloropyrimidine
- 4-Amino-2,6-dichloropyridine
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
83217-20-3 |
---|---|
Molecular Formula |
C13H11Cl2N3O2 |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
[4-(4,6-dichloropyrimidin-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-18(2)13(19)20-9-5-3-8(4-6-9)12-16-10(14)7-11(15)17-12/h3-7H,1-2H3 |
InChI Key |
AAXINJSHAWIEFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.